
2-(1,2,3,6-Tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2,3,6-Tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring fused with a tetrahydropyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3,6-Tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with tetrahydropyridine intermediates. One common method includes the condensation of pyrimidine-5-carbaldehyde with 1,2,3,6-tetrahydropyridine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of this compound on a larger scale .
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pyrimidine ring can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: 2-(1,2,3,6-Tetrahydropyridin-1-yl)pyrimidine-5-carboxylic acid.
Reduction: 2-(1,2,3,6-Tetrahydropyridin-1-yl)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1,2,3,6-Tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Pyrimidine-5-carbaldehyde: Lacks the tetrahydropyridine moiety but shares the pyrimidine core.
1,2,3,6-Tetrahydropyridine: Contains the tetrahydropyridine moiety but lacks the pyrimidine ring.
Pyrido[2,3-d]pyrimidine: A fused heterocyclic compound with similar structural features.
Uniqueness: 2-(1,2,3,6-Tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde is unique due to its combination of the pyrimidine and tetrahydropyridine moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H11N3O/c14-8-9-6-11-10(12-7-9)13-4-2-1-3-5-13/h1-2,6-8H,3-5H2 |
Clave InChI |
CICGYQVUBVLUBQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC=C1)C2=NC=C(C=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


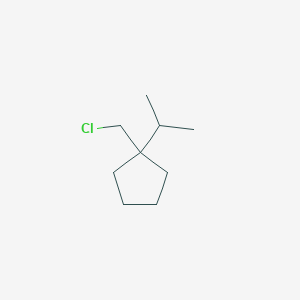
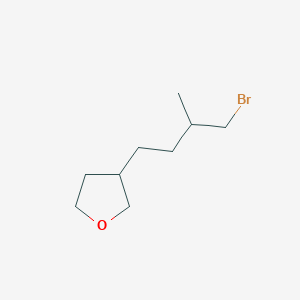

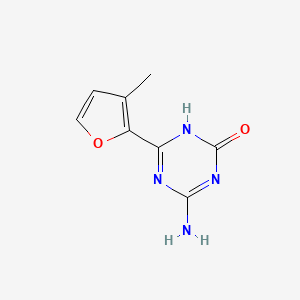

![N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13185192.png)
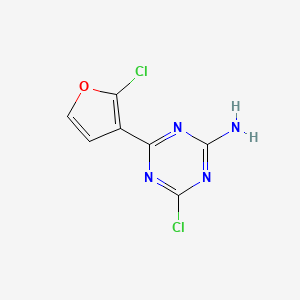


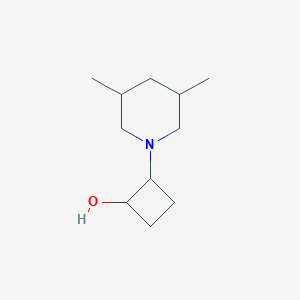
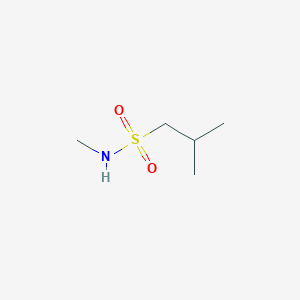
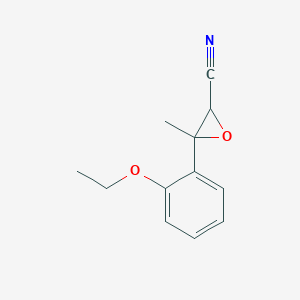
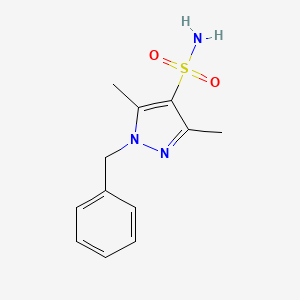
![3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13185244.png)
